

(4-Propoxy-phenyl)-acetic Acid: Technical Monograph

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Compound of Interest

Compound Name: (4-Propoxy-phenyl)-acetic acid

CAS No.: 26118-57-0

Cat. No.: B2494813

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A Comprehensive Guide to Synthesis, Pharmacology, and Therapeutic Potential[1]

Executive Summary

(4-Propoxy-phenyl)-acetic acid (CAS 26118-57-0) represents a critical scaffold in medicinal chemistry, serving as both a versatile intermediate and a bioactive pharmacophore.[1][2]

Structurally characterized by a lipophilic propoxy tail and a polar carboxylic acid headgroup, this molecule exhibits significant potential in modulating nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), and cyclooxygenase (COX) enzymes.

[1] This guide provides an in-depth analysis of its chemical properties, optimized synthetic protocols, and pharmacological mechanisms, designed for researchers in drug discovery and process chemistry.[1]

Chemical Identity & Physical Properties[1]

Property	Data
IUPAC Name	2-(4-propoxyphenyl)acetic acid
CAS Registry Number	26118-57-0
Molecular Formula	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol
Appearance	White to off-white crystalline solid
Melting Point	82–84 °C
Solubility	Soluble in ethanol, DMSO, DMF; sparingly soluble in water
pKa (Predicted)	~4.45 (Carboxylic acid)
LogP (Predicted)	~2.5 (Lipophilic)

Synthetic Methodologies

Strategic Analysis of Routes

The synthesis of **(4-Propoxy-phenyl)-acetic acid** generally follows two primary pathways. The choice of pathway depends on the availability of starting materials and the scale of production.

- **Route A (Direct O-Alkylation):** The most efficient laboratory-scale method. It involves the selective alkylation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid. This route minimizes side reactions if mild bases are used.
- **Route B (Nitrile Hydrolysis):** Involves the hydrolysis of 4-propoxybenzyl cyanide. This is often preferred in industrial settings where the nitrile is a bulk intermediate, though it requires harsh acidic or basic conditions.

Optimized Protocol: Williamson Ether Synthesis (Route A)

This protocol utilizes a mild base (Potassium Carbonate) in a polar aprotic solvent (Acetone or DMF) to ensure high yield and purity.

Reagents:

- 4-Hydroxyphenylacetic acid (1.0 equiv)[1]
- 1-Bromopropane (1.2 equiv)[1]
- Potassium Carbonate (), anhydrous (2.0 equiv)[1]
- Potassium Iodide (KI) (0.1 equiv, catalytic)[1]
- Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Workflow:

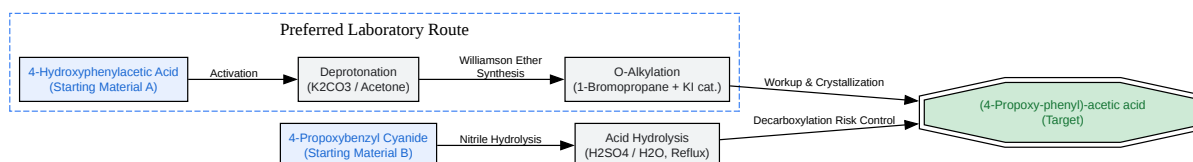
- Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxyphenylacetic acid (10 mmol) in anhydrous Acetone (50 mL).
- Deprotonation: Add anhydrous (20 mmol) to the solution. Stir at room temperature for 30 minutes. The mixture will become a suspension as the phenoxide and carboxylate salts form.
- Alkylation: Add 1-bromopropane (12 mmol) and a catalytic amount of KI (1 mmol). The iodide acts as a nucleophilic catalyst (Finkelstein reaction in situ) to accelerate the displacement of the bromide.
- Reflux: Heat the mixture to reflux (approx. 56°C) for 12–18 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1) or HPLC.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (, excess

).

- Evaporate the solvent under reduced pressure.[3]
- Resuspend the residue in water (50 mL) and acidify to pH 2–3 with 1N HCl to ensure the carboxylic acid is protonated.
- Extract with Ethyl Acetate (3 x 30 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous _____, and concentrate. Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to yield pure **(4-Propoxy-phenyl)-acetic acid**.[1]

Synthesis Visualization

The following diagram illustrates the logic flow for the synthesis, comparing the Alkylation and Hydrolysis routes.



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Caption: Comparative synthetic pathways. The preferred laboratory route (top) utilizes Williamson ether synthesis for milder conditions and higher specificity.

Pharmacological Profile[5][6][7]

Mechanism of Action: PPAR Agonism

The **(4-Propoxy-phenyl)-acetic acid** moiety is a classic "acidic tail" pharmacophore found in PPAR agonists (e.g., fibrates, glitazars).

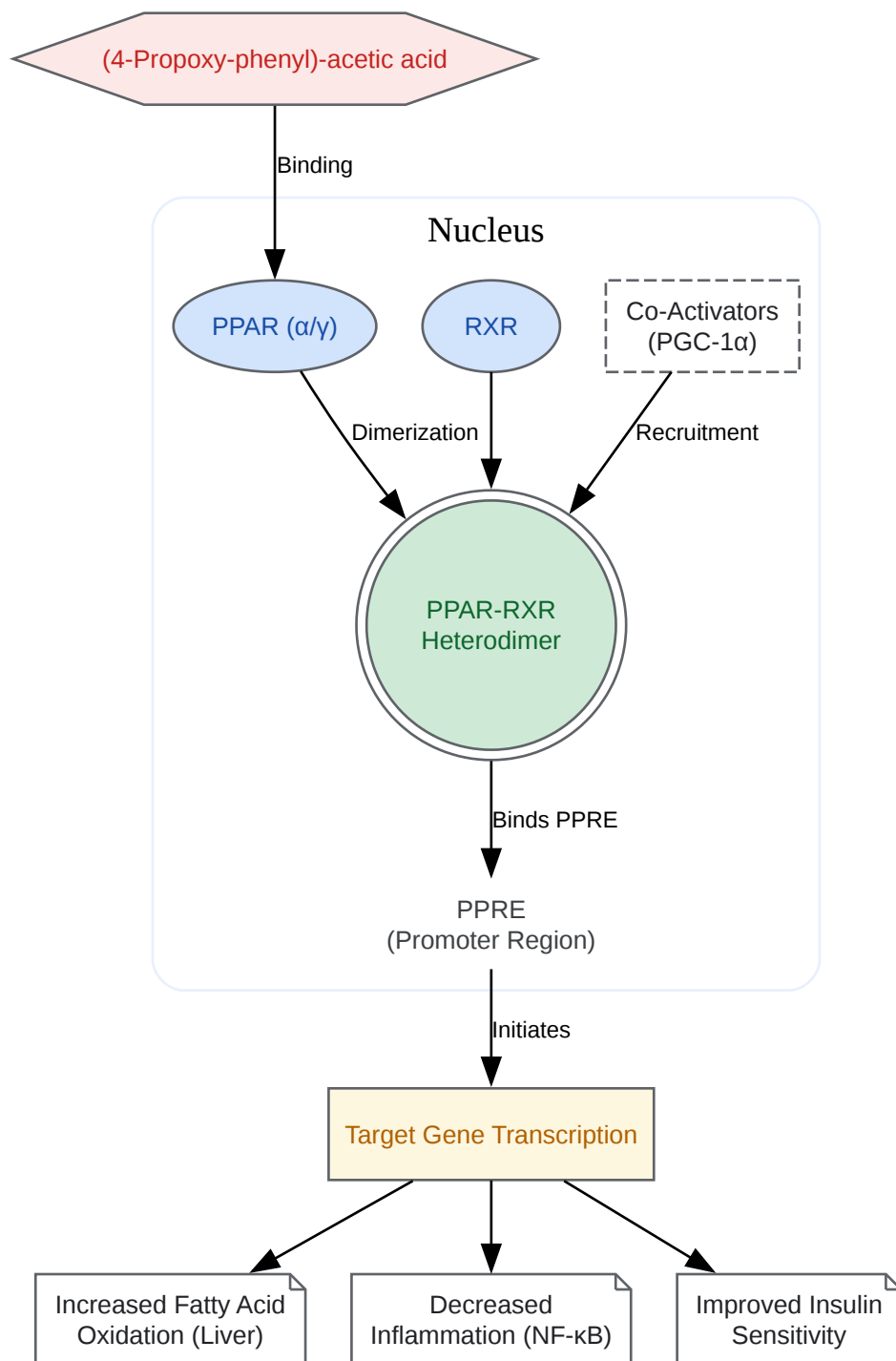
- **Lipophilic Tail (Propoxy):** The propyl chain occupies the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), facilitating hydrophobic interactions essential for receptor stabilization.
- **Acidic Head (Acetic Acid):** The carboxylate group forms a critical hydrogen bond network with tyrosine and histidine residues (e.g., Tyr473 in PPAR) in the AF-2 helix, locking the receptor in its active conformation.
- **Therapeutic Outcome:** Activation of PPAR leads to increased fatty acid oxidation (lipid lowering), while PPAR activation improves insulin sensitivity.

Secondary Activity: COX Inhibition

Structurally analogous to NSAIDs like Indomethacin or Diclofenac, this compound can inhibit Cyclooxygenase (COX) enzymes. The phenylacetic acid core mimics the arachidonic acid transition state, potentially blocking the COX active site and reducing prostaglandin synthesis.

Signaling Pathway Visualization

The diagram below details the downstream effects of PPAR activation by **(4-Propoxy-phenyl)-acetic acid**.



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Caption: Mechanism of Action. The ligand binds PPAR, forming a heterodimer with RXR, which recruits co-activators to drive transcription of metabolic and anti-inflammatory genes.[1][4]

Therapeutic Applications & Safety

Target Indications[6][9]

- Metabolic Syndrome: Due to its PPAR agonist activity, it is a candidate for treating dyslipidemia and Type 2 Diabetes.[5]
- Inflammation: Potential utility in treating chronic inflammatory conditions (e.g., Rheumatoid Arthritis) via COX inhibition and NF-
B repression.
- Oncology: Emerging research suggests potential inhibition of p38
MAPK, relevant for lung cancer therapies (Screening data).

Safety & Toxicology

- Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]
- Handling: Use standard PPE (gloves, goggles, fume hood).[1]
- Metabolism: Likely metabolized via glucuronidation of the carboxylic acid or hydroxylation of the propyl chain (omega-oxidation).

References

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- [4. mdpi.com \[mdpi.com\]](#)
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